
4-tert-butylphenyl 2,3,6-trichlorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-tert-butylphenyl 2,3,6-trichlorobenzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further esterified with 2,3,6-trichlorobenzoic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butylphenyl 2,3,6-trichlorobenzoate typically involves the esterification of 4-(tert-butyl)phenol with 2,3,6-trichlorobenzoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
Solvent: Dichloromethane or chloroform
Temperature: Room temperature to reflux
Time: Several hours to overnight
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to large-scale production of this compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-tert-butylphenyl 2,3,6-trichlorobenzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-(tert-butyl)phenol and 2,3,6-trichlorobenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form the corresponding alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid, reflux conditions
Reduction: Lithium aluminum hydride in anhydrous ether, room temperature
Substitution: Nitrating mixture (sulfuric acid and nitric acid), halogenating agents (bromine or chlorine)
Major Products Formed
Hydrolysis: 4-(tert-butyl)phenol and 2,3,6-trichlorobenzoic acid
Reduction: 4-(tert-butyl)phenyl 2,3,6-trichlorobenzyl alcohol
Substitution: Various substituted derivatives depending on the reagents used
Aplicaciones Científicas De Investigación
4-tert-butylphenyl 2,3,6-trichlorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can also serve as a model compound for studying esterification and substitution reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4-tert-butylphenyl 2,3,6-trichlorobenzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The ester bond can be hydrolyzed by esterases, releasing the active components that exert their effects on molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Tert-butyl)phenyl acetate
- 2,4,6-Tri-tert-butylphenol
- 4-(Tert-butyl)phenylboronic acid
Comparison
4-tert-butylphenyl 2,3,6-trichlorobenzoate is unique due to the presence of three chlorine atoms on the benzoate moiety, which can significantly influence its reactivity and biological activity compared to similar compounds. For example, 2,4,6-Tri-tert-butylphenol lacks the ester functionality and chlorine atoms, making it less reactive in certain chemical reactions. Similarly, 4-(Tert-butyl)phenylboronic acid has different reactivity due to the presence of the boronic acid group instead of the ester.
Propiedades
Fórmula molecular |
C17H15Cl3O2 |
|---|---|
Peso molecular |
357.7 g/mol |
Nombre IUPAC |
(4-tert-butylphenyl) 2,3,6-trichlorobenzoate |
InChI |
InChI=1S/C17H15Cl3O2/c1-17(2,3)10-4-6-11(7-5-10)22-16(21)14-12(18)8-9-13(19)15(14)20/h4-9H,1-3H3 |
Clave InChI |
RQELVCWJMZSPSM-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)OC(=O)C2=C(C=CC(=C2Cl)Cl)Cl |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)OC(=O)C2=C(C=CC(=C2Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(4-butoxyphenyl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B285139.png)

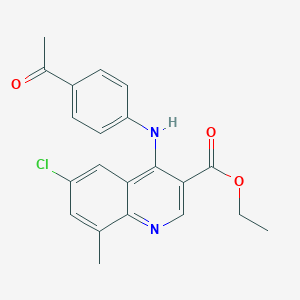
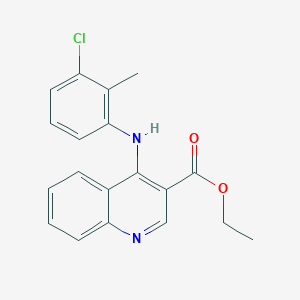
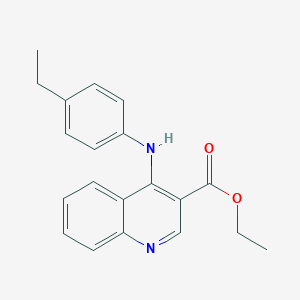
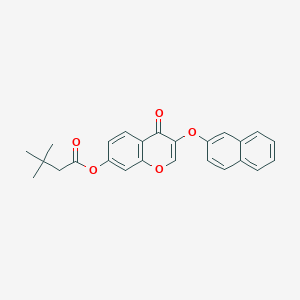
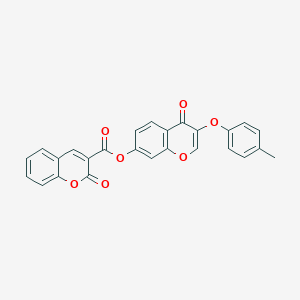
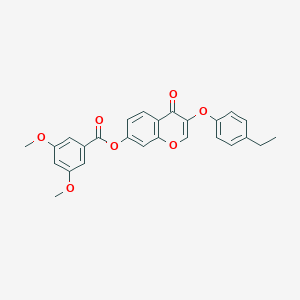

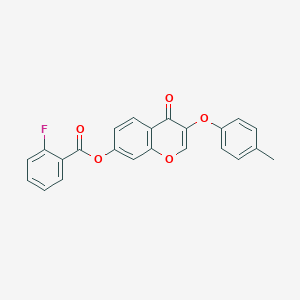
![Ethyl 3-{[(2,3,6-trimethylphenoxy)acetyl]amino}benzoate](/img/structure/B285160.png)
![1-BENZYL-3-CHLORO-4-[(2-HYDROXY-5-METHYLPHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE](/img/structure/B285161.png)
